molecular formula C22H27N3O3S B2928319 N-benzyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899993-53-4

N-benzyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2928319
CAS No.: 899993-53-4
M. Wt: 413.54
InChI Key: QODZJWALJLFARQ-UHFFFAOYSA-N
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Description

N-benzyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a structurally complex small molecule featuring:

  • A hexahydroquinazolinone core (a partially saturated bicyclic system with a ketone group at position 2).
  • A thioacetamide linker (─S─CH₂─C(=O)─NH─) at position 4, connecting the quinazolinone to a benzyl group.

This compound’s synthesis likely involves multi-step strategies common to heterocyclic chemistry, such as nucleophilic substitution (e.g., S-alkylation of a thiol intermediate with a halogenated acetamide derivative) and cyclization reactions. Structural confirmation would rely on techniques like 1H/13C-NMR (to resolve benzyl, tetrahydrofuran, and amide protons), IR spectroscopy (to identify C=O and C=S stretches), and mass spectrometry (for molecular weight validation).

Properties

IUPAC Name

N-benzyl-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c26-20(23-13-16-7-2-1-3-8-16)15-29-21-18-10-4-5-11-19(18)25(22(27)24-21)14-17-9-6-12-28-17/h1-3,7-8,17H,4-6,9-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODZJWALJLFARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound with promising biological activities. Its unique molecular structure suggests potential applications in medicinal chemistry, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C21H25N3O3S
Molecular Weight 399.5 g/mol
CAS Number 899756-25-3

The compound features a hexahydroquinazoline core, which is known for its diverse pharmacological properties, including antitumor and antimicrobial activities. The presence of the tetrahydrofuran moiety enhances solubility and bioavailability, making it a subject of interest in drug development .

Antitumor Activity

Preliminary studies suggest that compounds with similar structures to this compound exhibit significant antitumor properties. The hexahydroquinazoline scaffold has been associated with various pharmacological effects including:

  • Inhibition of tumor cell proliferation
  • Induction of apoptosis in cancer cells

For instance, compounds with similar structural motifs have demonstrated efficacy against breast cancer cell lines in vitro.

Neuropharmacological Effects

The compound may also interact with orexin receptors and other G-protein coupled receptors (GPCRs), which are significant in the treatment of sleep disorders such as narcolepsy. This interaction suggests potential applications in managing conditions related to sleep regulation.

The biological activity of this compound can be attributed to its functional groups:

  • Thioacetamide Group : Prone to nucleophilic substitution reactions.
  • Carbonyl Group (C=O) : Can undergo various reactions such as condensation and reduction.

These functional groups enhance the compound's reactivity towards biological targets and may facilitate its pharmacological effects.

Comparison with Similar Compounds

Example: N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (Compound 4.1, )

Property Target Compound Compound 4.1
Core Structure Hexahydroquinazolinone 1,3,4-Thiadiazole
Key Substituents Tetrahydrofuran-2-ylmethyl, benzyl Trichloroethyl, phenyl
Synthesis Likely S-alkylation of a quinazolinone-thiol with bromoacetamide derivatives Cyclization of thioamide intermediates in acidic media (e.g., H₂SO₄)
IR Spectroscopy Expected C=O stretch: ~1660–1680 cm⁻¹ (amide); C=S stretch: ~1240–1260 cm⁻¹ Observed C=O: 1670 cm⁻¹; C=S: Not detected (converted to thiadiazole)
NMR Features Benzyl protons: δ ~7.2–7.4 ppm; tetrahydrofuryl protons: δ ~3.5–4.0 ppm Trichloroethyl (CCl₃): δ ~5.5–6.0 ppm; phenyl: δ ~7.5–7.9 ppm
Bioactivity Implications Quinazolinone core may target enzymes (e.g., kinases); benzyl enhances lipophilicity Thiadiazole moiety may confer antimicrobial activity (common in sulfa drugs)

Key Differences :

  • The hexahydroquinazolinone core offers partial saturation, reducing ring strain compared to the fully aromatic thiadiazole in 4.1.

Triazole-Thiones with Sulfonyl Groups

Example: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds 7–9, )

Property Target Compound Compounds 7–9
Core Structure Hexahydroquinazolinone 1,2,4-Triazole
Key Substituents Tetrahydrofuran-2-ylmethyl, benzyl Sulfonyl, difluorophenyl
Tautomerism Stable thioacetamide linkage (no tautomerism) Exists as thione tautomer (C=S confirmed at 1247–1255 cm⁻¹; no S─H stretch)
IR Spectroscopy Expected C=S stretch: ~1240–1260 cm⁻¹ Observed C=S: 1247–1255 cm⁻¹
Synthesis Likely involves alkylation of a quinazolinone-thiol Base-mediated cyclization of hydrazinecarbothioamides

Key Differences :

  • The triazole-thiones exhibit tautomerism, influencing reactivity (e.g., nucleophilic sulfur vs. thiolate formation), whereas the target’s thioacetamide is a stable linkage.
  • Fluorine substituents in compounds 7–9 enhance electronegativity and metabolic stability, contrasting with the target’s benzyl group, which may prioritize membrane permeability.

Cephalosporin Derivatives with Thiadiazolylthio Groups

Example: (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid ()

Property Target Compound Cephalosporin Derivative
Core Structure Hexahydroquinazolinone Cephem (β-lactam)
Key Substituents Tetrahydrofuran-2-ylmethyl, benzyl Thiadiazolylthio, tetrazolylacetamido
Bioactivity Potential kinase inhibition (quinazolinone core) Antibacterial (β-lactam target: penicillin-binding proteins)
Sulfur Role Thioacetamide linker (structural stability) Thiadiazolylthio group enhances β-lactamase resistance

Key Differences :

  • The cephalosporin’s β-lactam core is critical for antibacterial activity, absent in the target compound.
  • The target’s tetrahydrofuran substituent may improve blood-brain barrier penetration compared to the polar tetrazolyl group in the cephalosporin.

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